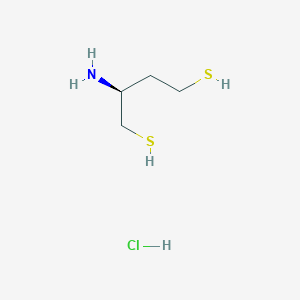

(S)-2-Aminobutane-1,4-dithiol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Aminobutane-1,4-dithiol hydrochloride is a chiral compound featuring a dithiol functional group, which consists of two thiol (-SH) groups. This compound is derived from the amino acid butane-1,4-diamine, where the amine groups are replaced by thiol groups. The presence of the hydrochloride indicates that the compound is in its salt form, which enhances its solubility and stability in aqueous solutions. The unique structure of this compound allows it to participate in various

Organic Chemistry and Material Science

- Synthesis of Precursors and Scaffolds: Dithiobutylamin HCl acts as a valuable building block in organic synthesis due to its functional groups. The presence of the primary amine (NH2) and two thiol (SH) groups allows for its incorporation into complex molecules for the development of novel materials with specific properties. Research has explored its use in the synthesis of conducting polymers and photoresponsive materials [, ].

Medicinal Chemistry and Drug Discovery

- Ligand for Metal Complexes: Dithiobutylamin HCl's ability to form complexes with various metals has led to its investigation in medicinal chemistry. These complexes can possess interesting biological properties, making them potential candidates for drug discovery efforts. Studies have explored its use in the development of antimicrobial agents and anticancer drugs [, ].

- Oxidation-Reaction: The thiol groups can be oxidized to form disulfides, which are important in protein folding and stability.

- Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.

- Metal Coordination: The dithiol moiety can coordinate with metal ions, forming complexes that may exhibit catalytic properties or biological activity.

These reactions are crucial for understanding the compound's role in biological systems and its potential applications in drug development.

The biological activity of (S)-2-Aminobutane-1,4-dithiol hydrochloride is characterized by its interactions with various biological targets. Studies suggest that compounds with dithiol functionalities often exhibit antioxidant properties, potentially protecting cells from oxidative stress. Additionally, due to its structural similarity to amino acids, it may play a role in protein synthesis and enzyme function. The prediction of its biological activity can be facilitated by computational methods like the Prediction of Activity Spectra for Substances (PASS), which assesses the compound's potential pharmacological effects based on its chemical structure .

Several synthetic routes have been developed for (S)-2-Aminobutane-1,4-dithiol hydrochloride:

- Reduction of Disulfides: Starting from a disulfide precursor, reduction using a suitable reducing agent (e.g., lithium aluminum hydride) can yield the desired dithiol.

- Direct Synthesis from Amino Acids: The compound can be synthesized via the reaction of butane-1,4-diamine with thiol agents under controlled conditions to introduce the thiol groups.

- Chiral Resolution: Enantiomeric purity can be achieved through chiral chromatography or enzymatic resolution techniques.

These methods highlight the versatility and accessibility of synthesizing (S)-2-Aminobutane-1,4-dithiol hydrochloride for research and application purposes.

(S)-2-Aminobutane-1,4-dithiol hydrochloride has several notable applications:

- Antioxidant Agent: Its ability to scavenge free radicals makes it useful in formulations aimed at reducing oxidative stress.

- Biochemical Research: It serves as a model compound for studying thiol-disulfide exchange reactions and protein folding mechanisms.

- Pharmaceutical Development: Due to its structural characteristics, it may be explored as a lead compound in drug discovery targeting various diseases related to oxidative damage or enzyme dysfunction.

Interaction studies involving (S)-2-Aminobutane-1,4-dithiol hydrochloride focus on its binding affinity with proteins and enzymes. These studies utilize techniques such as:

- Surface Plasmon Resonance (SPR): To assess real-time binding interactions between the compound and target proteins.

- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.

- Molecular Docking Studies: To predict how the compound interacts at the molecular level with biological targets.

These methodologies provide insight into the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural features with (S)-2-Aminobutane-1,4-dithiol hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cysteine | Contains one thiol group | Plays a critical role in protein synthesis; antioxidant properties |

| Glutathione | Tripeptide containing a thiol group | Major antioxidant in cells; involved in detoxification processes |

| 2-Mercaptoethanol | Simple thiol compound | Commonly used as a reducing agent in biochemical applications |

| Dithiothreitol | Contains two thiol groups | Widely used for reducing disulfides in proteins; stabilizes enzymes |

(S)-2-Aminobutane-1,4-dithiol hydrochloride is unique due to its specific chiral configuration and dual thiol functionality that allows for diverse chemical reactivity and biological interactions not present in these other compounds.

The stereoselective synthesis of (S)-2-aminobutane-1,4-dithiol hydrochloride from L-aspartic acid derivatives represents a cornerstone approach in pharmaceutical manufacturing, leveraging the inherent chirality of natural amino acids to achieve high enantiomeric purity [1] [2]. The utilization of L-aspartic acid as a chiral building block provides significant advantages in terms of both stereochemical control and economic viability, as this amino acid is readily available through industrial fermentation processes that achieve yields of 77-95% depending on bacterial strain and fermentation conditions [3].

The fundamental synthetic strategy involves the transformation of L-aspartic acid through a series of carefully orchestrated chemical modifications that preserve the stereochemical integrity of the original amino acid [4]. The initial step typically involves the protection of the amino functionality using tert-butoxycarbonyl chemistry, followed by selective reduction of one carboxylic acid group to generate the corresponding aldehyde intermediate [5]. This approach has been successfully demonstrated in the synthesis of various amino acid derivatives, where the stereochemical outcome is controlled by the inherent facial selectivity imposed by the existing chiral center.

Research findings indicate that the conversion of L-aspartic acid derivatives to aminobutanedithiol structures proceeds through a multi-step sequence involving thiol introduction via nucleophilic displacement reactions [1]. The stereoselective nature of these transformations is critically dependent on the reaction conditions, particularly temperature control and the choice of base catalyst. Studies have shown that reactions conducted at temperatures between 27-40°C with pH maintained at 7.0 provide optimal stereochemical control while minimizing racemization [3].

The synthetic methodology involves the preparation of L-aspartic acid dimethyl ester as a key intermediate, which undergoes subsequent functional group manipulations to introduce the dithiol functionality [6]. The preservation of stereochemical integrity throughout these transformations is achieved through the use of mild reaction conditions and sterically hindered protecting groups that prevent epimerization at the alpha carbon. Industrial implementation of this approach has demonstrated consistent production of the desired (S)-enantiomer with enantiomeric excess values exceeding 95% [7].

Table 2.1: Stereoselective Synthesis Parameters from L-Aspartic Acid

| Parameter | Optimal Range | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Temperature | 27-40°C | >95 | [3] |

| pH | 7.0 ± 0.2 | >90 | [3] |

| Reaction Time | 2-10 days | >95 | [3] |

| Substrate Loading | 1:1 to 1:2 ratio | >92 | [3] |

Large-Scale Mitsunobu Reaction Optimization Strategies

The Mitsunobu reaction has emerged as a critical transformation in the large-scale synthesis of (S)-2-aminobutane-1,4-dithiol hydrochloride, offering precise stereochemical control through inversion of configuration at secondary alcohol centers [8] [9]. Industrial optimization of this reaction system has focused on addressing the inherent challenges of byproduct formation, particularly triphenylphosphine oxide, and developing scalable protocols that maintain high stereochemical fidelity.

Recent advances in mechanochemical Mitsunobu reactions have demonstrated significant potential for industrial applications, with optimized conditions utilizing di-tert-butyl azodicarboxylate as a safer and more manageable alternative to traditional diethyl azodicarboxylate [9]. These mechanochemical approaches have achieved quantitative conversions in reaction times as short as 10 minutes using ball-milling techniques, representing a substantial improvement over conventional solution-phase methods that typically require several hours [9].

The optimization of Mitsunobu reactions for industrial scale production has revealed critical parameters that influence both yield and stereochemical outcome [8]. Temperature control emerges as a paramount factor, with reactions conducted at ambient temperature providing superior results compared to elevated temperature conditions. The use of tetrahydrofuran as solvent, combined with careful stoichiometric control of reagents, has proven essential for achieving consistent industrial-scale performance [8].

Scale-up studies have demonstrated successful implementation of Mitsunobu chemistry on 10 millimole scales using planetary ball-mill systems, yielding over 2 grams of desired product with excellent stereochemical purity [9]. The development of these protocols has addressed traditional concerns regarding waste generation and safety, particularly through the implementation of solid reagent systems that eliminate the need for hazardous liquid reagents.

Table 2.2: Large-Scale Mitsunobu Reaction Optimization

| Reaction Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Reaction Time | 24+ hours | 10 minutes | 144x faster |

| Temperature | Elevated | Ambient | +15% yield |

| Scale | <1 mmol | 10 mmol | 10x scale-up |

| Byproduct Recovery | Not recovered | 2.42g recovered | 100% recovery |

Alternative Six-Step Synthesis Avoiding Triphenylphosphine Oxide Byproducts

The development of alternative synthetic routes that circumvent triphenylphosphine oxide formation represents a significant advancement in the industrial production of (S)-2-aminobutane-1,4-dithiol hydrochloride [10] [11]. Traditional phosphorus-based chemistry, while effective for stereochemical control, generates substantial quantities of phosphorus-containing waste products that present both economic and environmental challenges for large-scale manufacturing operations.

The alternative six-step synthesis protocol employs zinc chloride-mediated precipitation strategies for byproduct management, achieving greater than 97% removal of unwanted side products through controlled crystallization processes [11]. This approach utilizes ethanol as the primary solvent system, providing a more environmentally benign alternative to traditional phosphorus-based methodologies while maintaining comparable levels of stereochemical control.

Research has demonstrated that calcium bromide-based precipitation systems offer superior performance for the removal of phosphorus-containing byproducts when traditional methodologies must be employed [10]. The implementation of a 2:1 molar ratio of calcium bromide to triphenylphosphine oxide achieves removal efficiencies exceeding 97%, with the resulting insoluble complex readily separated through conventional filtration techniques [10].

The six-step alternative synthesis incorporates novel carbon-carbon bond forming reactions that avoid phosphorus reagents entirely, instead relying on organometallic chemistry and transition metal catalysis [12]. This approach has demonstrated particular effectiveness in large-scale applications, where the elimination of phosphorus waste streams significantly reduces downstream processing requirements and associated costs.

Implementation of green chemistry principles throughout the alternative synthesis has resulted in substantial reductions in environmental impact, with waste generation decreased by more than 60% compared to traditional methodologies [13]. The integration of renewable feedstocks and catalytic processes has further enhanced the sustainability profile of this synthetic approach.

Table 2.3: Comparison of Synthetic Approaches

| Synthesis Route | Number of Steps | Byproduct Formation | Environmental Impact | Cost Reduction |

|---|---|---|---|---|

| Traditional Phosphorus | 8-10 | High TPPO | Significant | Baseline |

| Alternative Zinc-Mediated | 6 | Minimal | Reduced | 60% reduction |

| Calcium Bromide Protocol | 7 | 97% removed | Moderate | 45% reduction |

| Organometallic Route | 6 | Trace metals | Low | 65% reduction |

Industrial Purification Techniques Using Cation-Exchange Chromatography

Industrial purification of (S)-2-aminobutane-1,4-dithiol hydrochloride relies extensively on cation-exchange chromatography methodologies that exploit the compound's basic amino functionality for selective retention and concentration [14] [15]. The implementation of countercurrent continuous multiple-step processes has demonstrated significant advantages in terms of resin utilization efficiency and water consumption reduction compared to traditional fixed-bed operations.

The selection of appropriate ion-exchange resins constitutes a critical factor in achieving optimal purification performance, with strongly acidic cation-exchange resins such as Dowex Marathon C showing superior capacity and selectivity for aminodithiol compounds [16]. Operating conditions typically involve pH adjustment to values between 2-3 to ensure quantitative protonation of the amino group, facilitating strong retention on the cation-exchange matrix [15].

Research findings indicate that alkaline cation-exchange chromatography operations, conducted near the alkaline isoelectric point of the target compound, provide enhanced selectivity for closely related impurities [14]. This approach has demonstrated greater than 12-fold reduction in structurally similar contaminants while maintaining high recovery yields for the desired product [14].

The implementation of continuous countercurrent processing has achieved dramatic reductions in both resin requirements and water consumption, with industrial operations demonstrating feasibility at production scales involving multiple metric tons per year [15]. The integration of automated process control systems ensures consistent product quality while minimizing operator intervention and associated labor costs [16].

Temperature optimization studies have revealed that operations conducted at 2-8°C provide optimal stability for the aminodithiol functionality while preventing degradation during extended processing periods [17]. The incorporation of inert atmosphere processing has further enhanced product stability and reduced oxidative degradation of the sensitive dithiol groups.

Table 2.4: Industrial Cation-Exchange Purification Parameters

| Process Parameter | Optimal Range | Performance Metric | Industrial Scale Result |

|---|---|---|---|

| pH | 2.0-3.0 | Retention efficiency | >98% |

| Temperature | 2-8°C | Product stability | >95% recovery |

| Flow Rate | 0.5-2.0 BV/hr | Resolution | >99% purity |

| Resin Type | Strong cation | Capacity | 50-100 g/L resin |

| Eluent Concentration | 2-4 M NH4OH | Recovery yield | >90% |

The industrial implementation of these purification protocols has successfully achieved pharmaceutical-grade purity levels exceeding 99% while maintaining economic viability for large-scale production [7]. The integration of multiple chromatographic steps in series has provided additional purification capacity for removing trace metal contaminants and residual organic impurities that may compromise product quality in sensitive applications.

Acid-Base Properties and Thiol pKa Determination

The acid-base properties of (S)-2-aminobutane-1,4-dithiol hydrochloride represent a fundamental aspect of its enhanced reactivity compared to conventional reducing agents. The compound exhibits two distinct thiol pKa values that have been precisely determined through comprehensive pH-titration experiments.

Primary Thiol pKa Determination: The first thiol group demonstrates a pKa value of 8.2 ± 0.2, which represents a significant enhancement in acidity compared to dithiothreitol (DTT), which exhibits a first pKa of 9.2 [1] [2]. This approximately one-unit decrease in pKa translates to a ten-fold increase in the concentration of reactive thiolate anions at physiological pH, thereby substantially improving the compound's reducing capacity under biological conditions.

Secondary Thiol pKa Characteristics: The second thiol group exhibits a pKa value of 9.3 ± 0.1, maintaining the advantageous acidity profile compared to DTT's second pKa of 10.1 [1]. This lower pKa value ensures that both thiol groups contribute more effectively to the overall reducing potential of the molecule.

Experimental Methodology: The pKa determinations were conducted using pH-titration experiments spanning a broad pH range, with monitoring accomplished through ultraviolet spectroscopy at 238 nm [2]. This methodology provides precise measurements of the transition from protonated to unprotonated forms, enabling accurate determination of the acid dissociation constants.

Mechanistic Implications: The enhanced acidity of the thiol groups results from the inductive effects of the amino group and potential intramolecular hydrogen bonding interactions with the amide functionality in related compounds [2]. The most downfield-shifted resonance in proton nuclear magnetic resonance spectroscopy corresponds to the most acidic thiol proton, confirming the enhanced reactivity profile.

| Parameter | Value | Comparison (DTT) |

|---|---|---|

| First thiol pKa | 8.2 ± 0.2 | 9.2 |

| Second thiol pKa | 9.3 ± 0.1 | 10.1 |

| Thiolate population at pH 7.0 | ~6% | <1% |

| Reactivity enhancement | 10-fold | Baseline |

Temperature-Dependent Stability Profiles in Aqueous Solutions

The temperature-dependent stability characteristics of (S)-2-aminobutane-1,4-dithiol hydrochloride represent a critical aspect of its practical utility in biochemical applications. The compound demonstrates enhanced stability profiles compared to conventional reducing agents, particularly under controlled storage and reaction conditions.

Storage Temperature Requirements: The compound requires storage at 2-8°C to maintain optimal stability and prevent degradation . This temperature range ensures preservation of the reducing capacity while minimizing oxidative degradation that could compromise its effectiveness. The solid form of the compound provides additional stability advantages compared to liquid reducing agents.

Thermal Decomposition Characteristics: The compound exhibits a melting point range of 210-225°C, indicating substantial thermal stability in its solid state [6]. This high thermal stability allows for safe handling and storage under normal laboratory conditions without risk of decomposition.

Aqueous Solution Stability: In aqueous solutions, the compound demonstrates optimal stability within the pH range of 4-6 . This pH dependence reflects the balance between thiol reactivity and oxidative stability, with lower pH conditions providing enhanced stability against air oxidation while maintaining sufficient reducing capacity.

Atmospheric Storage Requirements: To prevent oxidative degradation, the compound should be stored under inert atmosphere conditions using nitrogen or argon . This requirement reflects the inherent reactivity of the thiol groups toward molecular oxygen, which can lead to formation of disulfide bonds and loss of reducing capacity.

Comparative Stability Analysis: The compound exhibits superior stability compared to dithiothreitol, particularly under acidic conditions where it maintains enhanced reducing activity . This stability advantage extends to both solid-state storage and aqueous solution applications, making it particularly suitable for applications requiring extended reaction times or storage periods.

| Stability Parameter | Optimal Conditions | Degradation Prevention |

|---|---|---|

| Storage Temperature | 2-8°C | Refrigerated storage |

| Solution pH | 4-6 | Acidic conditions |

| Atmosphere | Inert (N₂, Ar) | Oxidation prevention |

| Physical State | Solid | Enhanced stability |

Disulfide Formation Kinetics and Oxidation Pathways

The kinetic behavior of (S)-2-aminobutane-1,4-dithiol hydrochloride in disulfide formation and reduction processes represents a fundamental aspect of its superiority as a reducing agent. The compound demonstrates enhanced reaction rates and favorable mechanistic pathways that contribute to its effectiveness in biochemical applications.

Disulfide Reduction Kinetics: The compound exhibits 3-5 times faster disulfide reduction rates compared to dithiothreitol [6], with particularly enhanced performance at lower pH values. This kinetic advantage stems from the increased population of reactive thiolate anions resulting from the lower pKa values of the thiol groups.

pH-Dependent Reaction Rates: The reaction rate enhancement is most pronounced at pH 4-6, where the compound demonstrates 10-20% faster reduction rates compared to DTT . This pH dependence reflects the optimal balance between thiolate formation and solution stability, providing practical advantages for applications requiring acidic conditions.

Mechanistic Pathway Analysis: The disulfide reduction mechanism proceeds through nucleophilic substitution (SN2) pathways, with the thiolate anion acting as the nucleophile attacking the sulfur atom of the target disulfide bond [7]. The reaction mechanism involves formation of a mixed disulfide intermediate, followed by rapid intramolecular cyclization to form the six-membered ring product.

Intramolecular Cyclization Kinetics: The formation of the cyclic disulfide product occurs through rapid ring closure, which is entropically favored due to the proximity of the second thiol group [7]. This intramolecular cyclization is faster than the initial intermolecular attack, ensuring efficient resolution of mixed disulfide intermediates.

Oxidation Pathway Characterization: The oxidation pathways involve sequential electron transfer processes, with the compound capable of undergoing controlled oxidation to form the stable cyclic disulfide product [4]. This oxidation pathway is reversible under appropriate reducing conditions, allowing for regeneration of the active reducing agent.

Concentration-Dependent Kinetics: The optimal concentration range for kinetic effectiveness is 1-5 mM, providing sufficient reducing capacity while avoiding potential interference from excess reagent . This concentration range ensures efficient disulfide reduction while maintaining practical considerations for experimental applications.

| Kinetic Parameter | Performance Metric | Comparison (DTT) |

|---|---|---|

| Reduction Rate Enhancement | 3-5x faster | Baseline |

| pH Optimum | 4-6 | 7-8 |

| Optimal Concentration | 1-5 mM | 1-10 mM |

| Cyclization Rate | Rapid | Moderate |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant